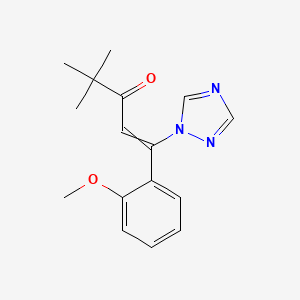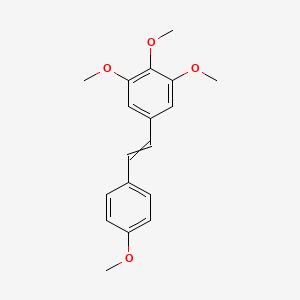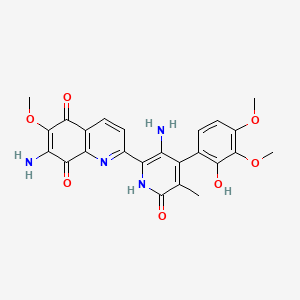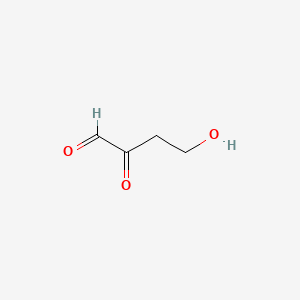
4-Hydroxy-2-ketobutyraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-oxobutanal is a 2-oxo aldehyde that is 4-hydroxybutanal carrying an oxo group at position 2. It is a degradation product of vitamin C. It has a role as a human xenobiotic metabolite and an antibacterial agent. It is a 2-oxo aldehyde and a beta-hydroxy ketone.
科学的研究の応用
Antileukemic Activity : 3-Ethoxy-2-ketobutyraldehyde (related to 4-Hydroxy-2-ketobutyraldehyde) has been found to increase the lifespan of mice with Leukemia L1210. Other compounds like phenylglyoxal and glyoxal also showed some antileukemic activity, suggesting a potential therapeutic application for similar compounds (French & Freedlander, 1958).
Biosynthesis from C1 Compounds : 4-Hydroxy-2-ketoacid derivatives, which include 4-Hydroxy-2-ketobutyraldehyde, have been synthesized from cheap and sustainable C1 compounds like methanol-derived formaldehyde. This represents an environmentally friendly process for producing amino acids, hydroxy carboxylic acids, and chiral aldehydes (Jeong et al., 2023).
Synthesis of Amino Acid Derivatives : Pyruvate aldolases, including 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU), have been used in synthesizing amino acid derivatives of proline and other compounds. This highlights the role of 4-Hydroxy-2-ketoacid derivatives in producing complex organic molecules (Hernández et al., 2017).
Catalysis in Aldol Reactions : 4-Hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli has shown high selectivity in aldol reactions, demonstrating the potential of 4-Hydroxy-2-ketobutyraldehyde in biochemical processes (Pollard, Rialland, & Bugg, 1998).
Growth Inhibition in HeLa Cells : A study identified 4-Hydroxy-2-ketobutyraldehyde as a growth-inhibiting factor in human cell cultures. This finding suggests its potential application in studying cellular growth mechanisms (Sparkes & Kenny, 1969).
特性
CAS番号 |
28119-61-1 |
|---|---|
製品名 |
4-Hydroxy-2-ketobutyraldehyde |
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC名 |
4-hydroxy-2-oxobutanal |
InChI |
InChI=1S/C4H6O3/c5-2-1-4(7)3-6/h3,5H,1-2H2 |
InChIキー |
CUSSNCHZLYDUPJ-UHFFFAOYSA-N |
SMILES |
C(CO)C(=O)C=O |
正規SMILES |
C(CO)C(=O)C=O |
その他のCAS番号 |
28119-61-1 |
同義語 |
4-hydroxy-2-ketobutyraldehyde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



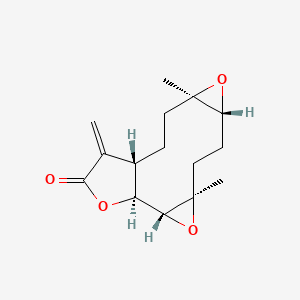
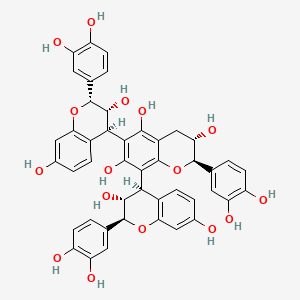
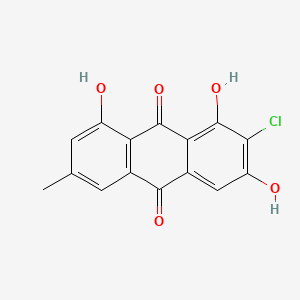
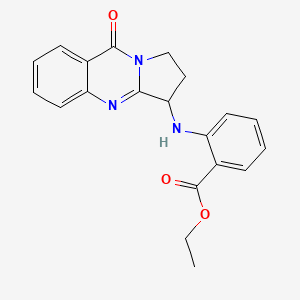
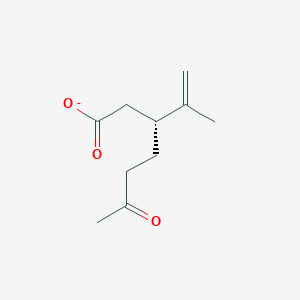
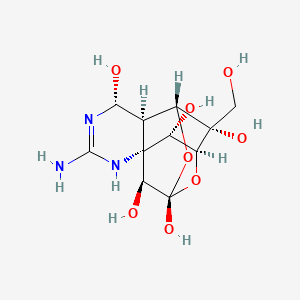
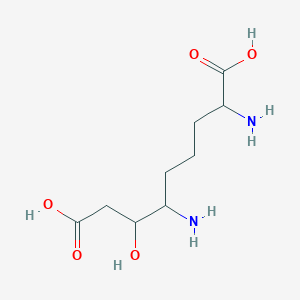
![(17R,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol](/img/structure/B1210770.png)
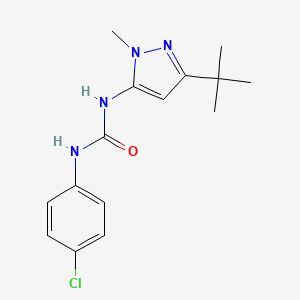
![1-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]thione](/img/structure/B1210779.png)
![3-Amino-4-(4-chlorophenyl)-6-cyclopropyl-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1210780.png)
